dCeMM2

Targeted protein degradation E3 ligase specificity CRISPR resistance screening

A low-molecular-weight (371 Da) probe that induces proteasomal degradation of cyclin K by directly engaging the DDB1-CUL4B scaffold. Unlike CRBN-dependent glues (pomalidomide) or CDK12 inhibitors (THZ531), dCeMM2 provides unique CUL4B pathway selectivity. - **Mechanism**: Forces proximity between CDK12-cyclin K and CRL4B E3 ligase - **Control**: Use with inactive analog dCeMM2X for matched experiments - **Application**: CUL4B biology, cyclin K scaffolding studies, PD biomarker assays

Molecular Formula C16H11ClN6OS
Molecular Weight 370.8 g/mol
Cat. No. B15620477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCeMM2
Molecular FormulaC16H11ClN6OS
Molecular Weight370.8 g/mol
Structural Identifiers
InChIInChI=1S/C16H11ClN6OS/c17-9-5-6-12(18-7-9)20-13(24)8-25-16-21-15-14(22-23-16)10-3-1-2-4-11(10)19-15/h1-7H,8H2,(H,18,20,24)(H,19,21,23)
InChIKeyVFWVTIHYVUKNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dCeMM2 Overview


dCeMM2 (Compound 2) is a low-molecular-weight (~371 Da) molecular glue degrader that induces ubiquitination and proteasomal degradation of cyclin K (CCNK) by forcing proximity between the CDK12–cyclin K complex and the DDB1–CUL4B–RBX1 (CRL4B) E3 ligase complex [1]. Unlike cereblon (CRBN)- or DCAF15-dependent molecular glues, dCeMM2 operates through a substrate receptor-independent mechanism that directly co-opts the CUL4B adaptor DDB1 [2]. The compound was discovered via a forward chemical-genetics screen correlating drug sensitivity with E3 ligase component expression across hundreds of cancer cell lines [3].

Why dCeMM2 Is Irreplaceable


Three features of the dCeMM2 mechanism render cross-class substitution non-viable for experimental or translational workflows. First, dCeMM2 assembles a ternary complex on the DDB1–CUL4B E3 ligase scaffold, not on CRBN or DCAF15 [1]; therefore, compounds such as pomalidomide, lenalidomide, or CC-885 do not engage the same degradation machinery and cannot phenocopy dCeMM2-dependent cyclin K depletion. Second, dCeMM2 preferentially destabilizes cyclin K protein while producing only a comparatively mild effect on the associated kinases CDK12 and CDK13 [2], a selectivity balance not recapitulated by ATP-competitive CDK12 inhibitors such as THZ531, which block kinase activity but do not eliminate cyclin K protein. Third, the dCeMM2 chemical scaffold contains an inactive control compound (dCeMM2X) that shares structural features but differs in a single functional group, providing a built-in isogenic negative control for mechanistic studies [3].

dCeMM2 Comparative Data


CUL4B-Specific E3 Ligase Dependency

dCeMM2's cytotoxicity and cyclin K degradation are stringently dependent on the DDB1–CUL4B axis and independent of CRBN or DCAF15. In genome-wide CRISPR screens, sgRNAs targeting CUL4B, DDB1, UBE2M, and UBE2G1 were among the strongest resistance hits, whereas sgRNAs targeting CRBN or DCAF15 showed no enrichment [1]. In CUL4B-null KBM7 clones, dCeMM2-induced cyclin K degradation was fully rescued, and the viability EC50 was shifted >10-fold relative to wild-type cells; in contrast, CUL4A-null clones showed no rescue, despite CUL4A sharing 83% sequence identity with CUL4B [2]. This is in direct contrast to CRBN-dependent molecular glues such as lenalidomide or CC-885, which require the CRBN–DDB1–CUL4A axis for neosubstrate degradation [3].

Targeted protein degradation E3 ligase specificity CRISPR resistance screening Molecular glue mechanism

Cyclin K Degradation Selectivity over CDK12/13

In quantitative expression proteomics of dCeMM2-treated KBM7 cells (2.5 µM, 20 h), cyclin K was among the most strongly downregulated proteins (log2 fold-change < −2), while CDK12 and CDK13 protein levels showed only modest reductions [1]. By contrast, THZ531—a covalent CDK12/13 kinase inhibitor—suppresses CDK12/13 kinase activity without degrading cyclin K protein [2]. In a direct comparison using a genome-wide transcriptomics heatmap, dCeMM2/3/4 treatment produced a transcriptional signature that was phenotypically similar to THZ531-mediated CDK12/13 inhibition but was achieved through a distinct mechanism: cyclin K protein elimination rather than kinase active-site blockade [3].

Quantitative proteomics Cyclin K selectivity CDK12 inhibition Target engagement

Ternary Complex Formation Affinity

In a time-resolved FRET (TR-FRET) assay measuring compound-induced proximity between terbium-labeled DDB1 and Alexa488-labeled CDK12–cyclin K, dCeMM2 at 10 µM produced an apparent binding affinity (Kapparent) of 628 nM for ternary complex formation [1]. The closely related analog dCeMM4 showed a comparable affinity of 651 nM, whereas the structurally matched inactive control dCeMM2X produced no detectable TR-FRET signal above DMSO background (Kapparent = n.d.) [2]. A subsequent systematic study of 91 cyclin K degraders confirmed that dCeMM2 and dCeMM4 occupy a distinct region of chemical space characterized by low molecular weight and hydrophilic gluing moieties, in contrast to the purine-based CR8/SR-4835 series [3].

TR-FRET binding assay Ternary complex affinity Structure-activity relationship Molecular glue potency

Degradation–Viability Correlation in Leukemia

Across a panel of leukemia cell lines, the extent of dCeMM2-induced cyclin K degradation at 2.5 µM was strongly correlated with the viability EC50 measured in 3-day dose-response assays [1]. Cyclin K protein levels and EC50 values were independently quantified in each line, and linear regression analysis demonstrated that cyclin K degradation is a predictive pharmacodynamic biomarker for dCeMM2 sensitivity [2]. This correlation was reproduced in an independent panel of T-ALL cell lines, reinforcing the relationship across hematological malignancy subtypes [3].

Pharmacodynamic biomarker Viability EC50 Leukemia cell line panel Degradation-efficacy correlation

Chemical Scaffold Divergence from Purine-Based Degraders

dCeMM2 belongs to a structurally distinct class of low-molecular-weight cyclin K degraders that are not based on the purine scaffold shared by CR8, SR-4835, and their optimized derivatives (DS17, DS19, DS22) [1]. In the systematic analysis of 91 cyclin K degraders, dCeMM2 and dCeMM4 were grouped among 'hydrophilic and small compounds' that highlight degrader diversity, in contrast to the purine-based CR8/SR-4835 series that achieve significantly higher ternary complex formation affinities (e.g., SR-4835 TR-FRET EC50 = 16 ± 1 nM; DS17 cyclin K degradation DC50 = 13 nM in cellular assays) [2]. This chemical divergence has practical implications: dCeMM2 does not compete with the ATP-binding pocket of CDK12 to the same extent as CR8-family compounds, offering a distinct pharmacological profile where the degree of CDK12 inhibition versus cyclin K degradation can be tuned independently [3].

Chemical scaffold comparison Molecular glue chemical space Structure-activity relationship Hydrophilic gluing moiety

dCeMM2 Optimal Use Cases


CUL4B–DDB1 Degradation Without CRBN Interference

In laboratories studying E3 ligase biology, dCeMM2 provides a substrate receptor-independent tool to interrogate CUL4B–DDB1 function. Because dCeMM2-induced cyclin K degradation is fully rescued in CUL4B-knockout cells while CRBN and DCAF15 knockouts have no effect, the compound can be used as a functional probe for CUL4B ligase activity without engaging the CRBN neosubstrates (IKZF1/3, CK1α, GSPT1) that are co-degraded by immunomodulatory drugs [1]. Procurement of dCeMM2 alongside the inactive analog dCeMM2X enables matched positive/negative control experiments in CUL4B wild-type versus mutant models [2].

Cyclin K Scaffolding Function Studies

For research programs investigating the non-catalytic scaffolding role of cyclin K within the CDK12/13–cyclin K complex, dCeMM2 offers a unique capability: it eliminates cyclin K protein while producing only mild reductions in CDK12 and CDK13 protein levels [1]. This contrasts with CDK12/13 inhibitors such as THZ531, which block kinase catalytic activity without affecting cyclin K protein abundance [2]. The availability of dCeMM2 and THZ531 from commercial vendors allows researchers to perform orthogonal chemical perturbations—protein degradation versus kinase inhibition—to assign phenotypes specifically to cyclin K scaffolding or CDK12/13 catalytic function [3].

Pharmacodynamic Biomarker Validation in Hematological Malignancies

The established linear correlation between dCeMM2-induced cyclin K degradation and viability EC50 across leukemia and T-ALL cell lines makes dCeMM2 a suitable compound for pharmacodynamic (PD) biomarker studies [1]. Researchers can use cyclin K immunoblotting as a proximal PD readout to verify target engagement in vitro before transitioning to more resource-intensive in vivo experiments. The dose-resolved viability data (0.1–10 µM range) and cyclin K half-life measurements (<2 h degradation onset) provide clear experimental parameters for PD study design [2].

Orthogonal Probe Pairing with Purine-Based Degraders

Given the distinct chemical scaffold of dCeMM2 relative to the purine-based CR8/SR-4835/DS17 degrader series, dCeMM2 is well-suited for orthogonal chemical probe experiments [1]. The two compound classes achieve cyclin K degradation via different chemical moieties engaging the DDB1 Arg928 interface, enabling researchers to control for off-target effects inherent to any single chemotype. Procurement of dCeMM2 together with a purine-based degrader such as SR-4835 or DS17 provides a two-probe validation strategy that strengthens confidence in cyclin K-dependent phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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